molecular formula C16H32O4 B12578415 2-Methyl-2-[1-(3-methylcyclohexyl)ethoxy]propan-1-ol;propanoic acid CAS No. 610769-94-3

2-Methyl-2-[1-(3-methylcyclohexyl)ethoxy]propan-1-ol;propanoic acid

Cat. No.: B12578415
CAS No.: 610769-94-3
M. Wt: 288.42 g/mol
InChI Key: IVVZQBCPLLBGHV-UHFFFAOYSA-N
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Description

2-Methyl-2-[1-(3-methylcyclohexyl)ethoxy]propan-1-ol;propanoic acid is a complex organic compound that combines the properties of an alcohol and a carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[1-(3-methylcyclohexyl)ethoxy]propan-1-ol;propanoic acid typically involves multiple steps:

    Formation of 2-Methyl-2-[1-(3-methylcyclohexyl)ethoxy]propan-1-ol:

    Formation of Propanoic Acid Derivative:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The alcohol group in 2-Methyl-2-[1-(3-methylcyclohexyl)ethoxy]propan-1-ol can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions where the ether group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated compounds, amines.

Scientific Research Applications

2-Methyl-2-[1-(3-methylcyclohexyl)ethoxy]propan-1-ol;propanoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-[1-(3-methylcyclohexyl)ethoxy]propan-1-ol;propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may modulate enzymatic activity or receptor binding, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-[1-(2-methylcyclohexyl)ethoxy]propan-1-ol;propanoic acid: Similar structure but with a different position of the methyl group on the cyclohexyl ring.

    2-Methyl-2-[1-(3-ethylcyclohexyl)ethoxy]propan-1-ol;propanoic acid: Similar structure but with an ethyl group instead of a methyl group on the cyclohexyl ring.

Uniqueness

2-Methyl-2-[1-(3-methylcyclohexyl)ethoxy]propan-1-ol;propanoic acid is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

610769-94-3

Molecular Formula

C16H32O4

Molecular Weight

288.42 g/mol

IUPAC Name

2-methyl-2-[1-(3-methylcyclohexyl)ethoxy]propan-1-ol;propanoic acid

InChI

InChI=1S/C13H26O2.C3H6O2/c1-10-6-5-7-12(8-10)11(2)15-13(3,4)9-14;1-2-3(4)5/h10-12,14H,5-9H2,1-4H3;2H2,1H3,(H,4,5)

InChI Key

IVVZQBCPLLBGHV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)O.CC1CCCC(C1)C(C)OC(C)(C)CO

Origin of Product

United States

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